![molecular formula C9H9BrO2 B1272446 2-(2-Bromoethoxy)benzaldehyde CAS No. 60633-78-5](/img/structure/B1272446.png)
2-(2-Bromoethoxy)benzaldehyde
Overview
Description
“2-(2-Bromoethoxy)benzaldehyde” is an organic compound with the molecular formula C9H9BrO2 and a molecular weight of 229.07 . It is a solid substance stored under nitrogen at 4°C . The compound has a boiling point of 184°C at 12 mmHg and a melting point of 59-62°C .
Synthesis Analysis
The synthesis of “2-(2-Bromoethoxy)benzaldehyde” involves the use of potassium tert-butoxide in dimethyl sulfoxide at 20°C . The reaction conditions vary, with some processes taking 1 hour and others taking 0.25 hours . The yield from these reactions ranges from 38% to 67% .
Molecular Structure Analysis
The InChI code for “2-(2-Bromoethoxy)benzaldehyde” is 1S/C9H9BrO2/c10-5-6-12-9-4-2-1-3-8(9)7-11/h1-4,7H,5-6H2
. This code provides a standard way to encode the compound’s molecular structure.
Physical And Chemical Properties Analysis
“2-(2-Bromoethoxy)benzaldehyde” is a solid substance with a molecular weight of 229.07 . It has a boiling point of 184°C at 12 mmHg and a melting point of 59-62°C . The compound is stored under nitrogen at 4°C .
Scientific Research Applications
Organic Synthesis
2-(2-Bromoethoxy)benzaldehyde is an organic compound that can be used in various organic synthesis processes . Its bromoethoxy group makes it a good candidate for reactions involving nucleophilic substitution, and the aldehyde group can participate in a variety of reactions, such as condensation reactions .
Material Science
In material science, 2-(2-Bromoethoxy)benzaldehyde could potentially be used in the synthesis of new materials. Its functional groups could allow it to form polymers or other complex structures .
Chemical Synthesis
This compound could be used in the synthesis of other chemicals. For example, it could be used as a starting material in the synthesis of pharmaceuticals or other biologically active compounds .
Chromatography
In chromatography, 2-(2-Bromoethoxy)benzaldehyde could potentially be used as a derivatization agent. This would allow it to react with certain types of compounds to form derivatives that are more easily detected or separated .
Analytical Chemistry
2-(2-Bromoethoxy)benzaldehyde could potentially be used in analytical chemistry as a reagent. Its specific reactivity could make it useful for detecting or quantifying certain types of compounds .
Biochemistry
In biochemistry, this compound could potentially be used in the study of biological systems. For example, it could be used to synthesize probes or other molecules that can interact with biological systems in a specific way .
Safety and Hazards
The safety information for “2-(2-Bromoethoxy)benzaldehyde” indicates that it is a substance with certain hazards. The compound has a signal word of “Warning” and comes with precautionary statements . The specific hazard statements are not provided in the search results .
Relevant Papers
The search results include references to several peer-reviewed papers related to "2-(2-Bromoethoxy)benzaldehyde" . These papers discuss topics such as the compound’s synthesis, its use in reactions, and its physical and chemical properties .
Mechanism of Action
Target of Action
This compound is a synthetic intermediate, often used in the preparation of other complex organic molecules . Therefore, its specific targets can vary depending on the final compound it is used to synthesize.
Mode of Action
As an intermediate, the mode of action of 2-(2-Bromoethoxy)benzaldehyde is primarily through its chemical reactivity. It contains a benzaldehyde group, which is often involved in condensation reactions, and a bromoethoxy group, which can participate in nucleophilic substitution reactions . The specific interactions with its targets would depend on the context of the chemical reaction it is involved in.
properties
IUPAC Name |
2-(2-bromoethoxy)benzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO2/c10-5-6-12-9-4-2-1-3-8(9)7-11/h1-4,7H,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFWZIRRKFGVIOS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=O)OCCBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60377129 | |
Record name | 2-(2-bromoethoxy)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60377129 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Bromoethoxy)benzaldehyde | |
CAS RN |
60633-78-5 | |
Record name | 2-(2-bromoethoxy)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60377129 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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